2-Cyclopropylethyl 4-methylbenzenesulfonate
Overview
Description
2-Cyclopropylethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-cyclopropylethanol. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
2-Cyclopropylethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-cyclopropylethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in dichloromethane as a solvent. The mixture is stirred for several hours, and the product is isolated by partitioning the reaction mixture between dichloromethane and water, followed by washing and drying .
Reaction Conditions:
Reactants: 2-cyclopropylethanol, p-toluenesulfonyl chloride
Solvent: Dichloromethane
Base: Pyridine
Temperature: 0°C to room temperature
Time: 16 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyclopropylethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted amines, ethers, or thioethers.
Hydrolysis: The primary products are 2-cyclopropylethanol and 4-methylbenzenesulfonic acid.
Mechanism of Action
The mechanism of action of 2-Cyclopropylethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the 2-cyclopropylethyl group into target molecules.
Comparison with Similar Compounds
2-Cyclopropylethyl 4-methylbenzenesulfonate can be compared with other sulfonate esters such as:
- Methyl 4-methylbenzenesulfonate
- Ethyl 4-methylbenzenesulfonate
- Isopropyl 4-methylbenzenesulfonate
Uniqueness:
- The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other sulfonate esters. This uniqueness can influence the reactivity and selectivity of the compound in chemical reactions.
Properties
IUPAC Name |
2-cyclopropylethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-2-6-12(7-3-10)16(13,14)15-9-8-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCWIRGDNWGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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